tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877399-37-6
VCID: VC2938892
InChI: InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

CAS No.: 877399-37-6

Cat. No.: VC2938892

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate - 877399-37-6

Specification

CAS No. 877399-37-6
Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
IUPAC Name tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Standard InChI Key BHYQYLDHRJZEDD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br

Introduction

Structure and Chemical Classification

Molecular Structure

Tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate features a complex molecular architecture composed of several key structural elements. The core structure consists of a three-membered azetidine ring connected to a pyrazole ring through a methylene (CH₂) linker. The pyrazole moiety contains a bromine atom at the 4-position, providing a reactive site for further transformations. The nitrogen of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which serves as both a protecting group and a modulator of the compound's physical properties. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical reactions.

The molecular formula of this compound is C₁₂H₁₆BrN₃O₂, with an expected molecular weight of approximately 314.18 g/mol. The presence of multiple heteroatoms (nitrogen and oxygen) contributes to the compound's polarity, while the tert-butyl group enhances lipophilicity. This balanced combination of polar and non-polar elements influences the compound's solubility profile, making it potentially soluble in a range of organic solvents such as dichloromethane, chloroform, and dimethylformamide.

Chemical Properties

Based on its structural features, tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate would likely exhibit specific chemical properties characteristic of both pyrazole and azetidine derivatives. The compound would be expected to be a crystalline solid at room temperature with a relatively high melting point due to its rigid structure. The presence of the bromine atom at the 4-position of the pyrazole ring introduces a site for potential nucleophilic substitution reactions, similar to other brominated pyrazoles.

Structural Comparison with Similar Compounds

When comparing tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate with structurally related compounds, several important distinctions emerge. In contrast to tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate, our target compound features a bromine substituent instead of a nitro group and includes a methylene linker between the rings. This difference significantly alters the electronic properties and reactivity profile of the molecule.

CompoundCore StructureKey SubstituentsMethylene LinkerProtecting Group
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylateAzetidine-pyrazole4-Br on pyrazolePresentBoc on azetidine N
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylateAzetidine-pyrazole4-NO₂ on pyrazoleAbsentBoc on azetidine N
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acidPyrazole3-Br, 4-COOHAbsenttert-butyl on pyrazole N
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylatePiperidine3-F, 4-NH₂AbsentBoc on piperidine N

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate would likely involve a multi-step approach combining established methodologies for constructing azetidine rings and functionalized pyrazoles. A plausible synthetic route would begin with commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or similar precursors. The hydroxyl group could be converted to a good leaving group (such as mesylate or tosylate) to facilitate the subsequent nucleophilic substitution with 4-bromo-1H-pyrazole under basic conditions.

Alternatively, the synthesis could employ a convergent approach where both the azetidine and pyrazole fragments are prepared separately and then joined through the methylene linker. This strategy might involve the alkylation of 4-bromo-1H-pyrazole with an appropriately functionalized azetidine derivative, such as tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, under controlled conditions to avoid unwanted side reactions.

Reaction Conditions

The optimal reaction conditions for the synthesis of this compound would need to be carefully controlled to ensure selective formation of the desired product. For the key coupling step between the azetidine and pyrazole fragments, typical conditions might include:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate deprotonation of the pyrazole.

  • Solvent: Dimethylformamide (DMF) or acetonitrile, which provide good solubility for both components.

  • Temperature: Moderate heating (60-80°C) to promote the reaction without decomposition.

  • Reaction time: 12-24 hours with monitoring by thin-layer chromatography (TLC) or HPLC.

Purification Techniques

Purification of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate would likely involve a combination of standard techniques optimized for heterocyclic compounds. Flash column chromatography on silica gel would serve as the primary purification method, using a gradient elution system with appropriate solvent combinations (e.g., hexane/ethyl acetate or dichloromethane/methanol). Dry loading with Celite might be recommended to minimize losses and improve separation efficiency.

For analytical purity, recrystallization from suitable solvent systems such as ethyl acetate/hexane or dichloromethane/diethyl ether could be employed. The successful purification would be confirmed through a combination of analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry to ensure the structural integrity and purity of the final compound.

Chemical Reactivity

Functional Group Reactivity

The reactivity of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is primarily determined by the functional groups present in its structure. The bromine atom at the 4-position of the pyrazole ring represents a key reactive site, particularly for various cross-coupling reactions. Based on the reactivity patterns of similar brominated heterocycles, this position would be amenable to palladium-catalyzed transformations including Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is susceptible to acid-mediated cleavage, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. This deprotection step would reveal the free secondary amine of the azetidine ring, creating opportunities for further functionalization through N-alkylation, acylation, or sulfonylation reactions.

The methylene bridge connecting the azetidine and pyrazole moieties represents a relatively stable linkage but could potentially be modified under specific conditions. The C-H bonds of this methylene group might participate in C-H activation reactions or radical-mediated functionalization processes, albeit likely requiring specialized catalysts or reaction conditions.

Common Reactions

Based on the structural features of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate, several types of chemical transformations can be anticipated:

  • Cross-coupling reactions at the bromine-substituted pyrazole position, leading to arylated, alkynylated, or aminated derivatives.

  • Boc deprotection followed by nitrogen functionalization to generate diverse azetidine derivatives.

  • Reduction reactions targeting the carbamate functionality, potentially leading to methylated azetidine derivatives.

  • Nucleophilic substitution of the bromine atom with various nucleophiles such as amines, thiols, or alkoxides.

  • Ring-opening reactions of the azetidine under specific conditions, yielding acyclic derivatives.

These transformations would allow for the generation of a diverse array of structural analogs with potentially modified physicochemical and biological properties.

Structure-Activity Relationships

The structure-activity relationships (SAR) for tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate and its derivatives would be of particular interest for medicinal chemistry applications. The azetidine ring is a privileged structure in pharmaceuticals, often contributing to favorable pharmacokinetic properties and target selectivity. Similarly, pyrazole-containing compounds have demonstrated activity against various therapeutic targets, including kinases, receptors, and enzymes.

Modifications at the bromine position of the pyrazole ring would likely have significant effects on the compound's biological activities. For instance, substitution with various aryl or heteroaryl groups through cross-coupling reactions could modulate interactions with potential binding pockets in biological targets. The presence or absence of the Boc protecting group would also substantially impact the compound's physicochemical properties and hydrogen-bonding capabilities, potentially affecting its pharmacokinetic profile and target engagement.

Applications in Scientific Research

Pharmaceutical Applications

Tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate and its structural analogs have potential applications in pharmaceutical research, particularly as intermediates in the synthesis of biologically active compounds. The combination of azetidine and pyrazole motifs creates a unique molecular scaffold that could exhibit activity against various therapeutic targets.

In drug discovery programs, compounds with similar structural features have been explored as kinase inhibitors, with potential applications in oncology and inflammatory diseases. The azetidine ring, when appropriately substituted, has been associated with improved metabolic stability and enhanced blood-brain barrier penetration, properties that are valuable for central nervous system (CNS) drug candidates.

The bromine substituent on the pyrazole ring provides a handle for further diversification through cross-coupling reactions, enabling the creation of focused compound libraries for structure-activity relationship studies. This versatility makes the compound a potentially valuable building block for medicinal chemistry research, particularly in target-oriented synthesis programs.

Chemical Biology

In chemical biology research, tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate could serve as a starting point for developing chemical probes or tool compounds for investigating biological processes. The pyrazole-azetidine scaffold could be modified to incorporate reporter groups (e.g., fluorescent tags, photoaffinity labels, or bioorthogonal handles) for studying protein-ligand interactions or cellular localization.

The reactivity of the bromine substituent could be exploited for late-stage functionalization in the development of activity-based probes or affinity-based protein profiling tools. Additionally, the compound could be incorporated into peptide mimetics or peptidomimetic structures to modulate protein-protein interactions or enzyme activity.

Material Science Applications

Beyond biological applications, compounds with structures similar to tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate have been explored in material science. The pyrazole motif, in particular, has been utilized in the development of coordination polymers, metal-organic frameworks (MOFs), and functional materials with applications in catalysis, gas storage, and sensing.

The presence of nitrogen-containing heterocycles provides coordination sites for metals, potentially leading to the formation of organometallic complexes with catalytic properties. Additionally, the rigid framework of the molecule could contribute to the development of materials with defined three-dimensional architectures and specific physical properties.

Analytical Characterization

Spectroscopic Analysis

The structural characterization of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate would typically involve a comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural information, with expected characteristic signals including:

  • ¹H NMR: The tert-butyl group would appear as a prominent singlet at approximately δ 1.4-1.5 ppm, integrating for 9 protons. The pyrazole protons would show distinctive signals in the aromatic region (δ 7.0-8.0 ppm), with the 3-position and 5-position protons displaying different chemical shifts due to their different electronic environments. The methylene linker protons would typically appear as a doublet or multiplet in the range of δ 4.0-4.5 ppm, while the azetidine ring protons would show complex splitting patterns in the δ 3.0-4.2 ppm region.

  • ¹³C NMR: The carbonyl carbon of the Boc group would show a characteristic signal at approximately δ 155-156 ppm, while the quaternary carbon of the tert-butyl group would appear around δ 79-80 ppm, with the three equivalent methyl carbons at approximately δ 28-29 ppm. The pyrazole carbons would display signals in the aromatic region (δ 100-140 ppm), with the carbon bearing the bromine atom showing a characteristic shift due to the halogen effect.

Infrared (IR) spectroscopy would reveal characteristic absorption bands, including the strong carbonyl stretching of the carbamate group at approximately 1680-1700 cm⁻¹ and C-N stretching vibrations around 1200-1250 cm⁻¹. The presence of the C-Br bond would be indicated by absorption in the 500-600 cm⁻¹ region.

Crystallographic Data

X-ray crystallographic analysis would provide definitive confirmation of the three-dimensional structure of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate. The expected crystal structure would reveal the relative spatial arrangement of the azetidine and pyrazole rings, the conformation of the methylene linker, and the orientation of the Boc protecting group.

Analytical Methods

For purity determination and quality control of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate, several analytical methods would be employed:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection would be suitable for purity assessment, typically using C18 columns with gradient elution systems consisting of acetonitrile/water with appropriate buffers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, with expected signals for the [M+H]⁺ ion at m/z 315.0477 and characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance.

  • Elemental Analysis: Quantitative determination of carbon, hydrogen, and nitrogen content would provide additional confirmation of the compound's identity and purity.

  • Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide information about the thermal stability, melting point, and potential phase transitions of the compound.

Table 2: Expected Spectroscopic Data for tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Analytical MethodExpected Results
¹H NMR Key Signalsδ 1.45 (s, 9H, C(CH₃)₃), δ 7.55-7.65 (s, 1H, pyrazole H-3), δ 7.75-7.85 (s, 1H, pyrazole H-5), δ 4.0-4.5 (m, 2H, CH₂-linker), δ 3.0-4.2 (m, 5H, azetidine ring protons)
¹³C NMR Key Signalsδ 155-156 (C=O), δ 79-80 (C(CH₃)₃), δ 28-29 (C(CH₃)₃), δ 100-140 (pyrazole carbons), δ 50-60 (CH₂-linker), δ 15-60 (azetidine ring carbons)
IR Key Bands1680-1700 cm⁻¹ (C=O stretch), 1200-1250 cm⁻¹ (C-N stretch), 500-600 cm⁻¹ (C-Br stretch)
HRMSm/z calculated for C₁₂H₁₆BrN₃O₂ [M+H]⁺: 315.0477

Comparison with Analogous Compounds

Structure-Property Relationships

When comparing tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate with structurally related compounds, several structure-property relationships emerge. The presence of the methylene linker between the azetidine and pyrazole rings differentiates this compound from direct analogs like tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate, which lacks this spacer. This structural difference would significantly impact the compound's conformational flexibility and the relative orientation of the two heterocyclic systems.

The bromine substituent on the pyrazole ring, compared to other functional groups like nitro or carboxylic acid, would influence both the electronic properties and the steric profile of the molecule. Bromine, being less electron-withdrawing than a nitro group but more polarizable, would confer different reactivity patterns and potentially different interaction profiles with biological targets.

Table 3: Structural Features and Properties Comparison

CompoundRing SystemsLinker TypeFunctional GroupsElectronic PropertiesSteric Profile
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylateAzetidine + PyrazoleMethyleneBr, BocBromine: mild electron-withdrawingFlexible conformation
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylateAzetidine + PyrazoleDirectNO₂, BocNitro: strong electron-withdrawingRigid, constrained
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acidPyrazoleN/ABr, COOH, tert-butylCOOH: electron-withdrawingPlanar pyrazole

Comparative Reactivity

The reactivity of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate would be expected to differ from its structural analogs in several key aspects. The bromine substituent at the 4-position of the pyrazole ring would participate in different types of reactions compared to other functional groups. For example, while nitro groups can undergo reduction to amines, bromine atoms are more commonly involved in cross-coupling reactions or nucleophilic substitutions.

The methylene linker between the azetidine and pyrazole moieties would provide additional conformational flexibility compared to directly connected analogs, potentially affecting reaction rates and selectivity in certain transformations. This spacer might also influence the reactivity of the azetidine ring by modulating the electronic effects transmitted from the pyrazole system.

Structural ElementPotential Biological ActivitiesRelevant Therapeutic Areas
Brominated pyrazoleKinase inhibition, Enzyme modulationOncology, Inflammation
Azetidine ringProtease inhibition, Receptor bindingCNS disorders, Viral infections
Boc-protected nitrogenProdrug properties, Improved pharmacokineticsVarious therapeutic areas
Methylene linkerConformational flexibility, Binding pocket accommodationTarget-specific applications

Current Research and Future Directions

Recent Studies

Recent research related to compounds similar to tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate has focused on several areas of investigation. Halogenated pyrazoles have been explored as building blocks for medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme modulators. The incorporation of azetidine rings into pharmaceutical candidates has gained increasing attention due to their favorable impact on drug-like properties.

Studies on related pyrazole-containing compounds have demonstrated their utility in targeting Janus kinases, which are critical in signaling pathways related to immune responses and inflammation. Additionally, modifications of the pyrazole and azetidine scaffolds have been investigated to modulate activities on the human ether-a-go-go-related gene, which is significant for cardiac repolarization.

Research Gaps

Despite the potential utility of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate, several research gaps remain to be addressed:

  • Comprehensive synthetic methodologies specific to this compound need to be developed and optimized.

  • Detailed structure-activity relationship studies to understand the impact of substitution patterns on both the pyrazole and azetidine rings are required.

  • Evaluation of the compound's physicochemical properties, including solubility, stability, and membrane permeability, would provide valuable information for potential applications.

  • Investigation of specific biological targets for which this structural scaffold might show selective activity remains to be conducted.

  • Exploration of sustainable and scalable synthetic routes that minimize the use of hazardous reagents and reduce environmental impact represents an important area for future research.

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